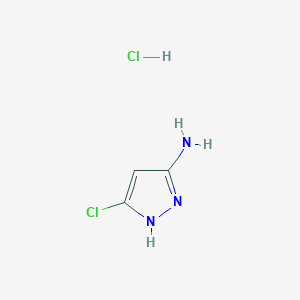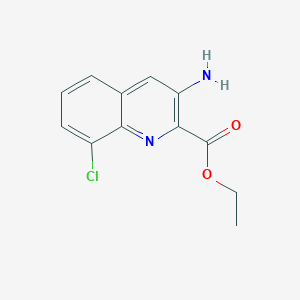
Ethyl 3-amino-8-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-8-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities.
Preparation Methods
The synthesis of ethyl 3-amino-8-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Finally, the amino group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Ethyl 3-amino-8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Scientific Research Applications
Ethyl 3-amino-8-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in bioorganic and bioorganometallic research to study various biological processes.
Industrial Applications: Quinoline derivatives are also employed in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, quinoline derivatives are known to interfere with DNA synthesis and function, inhibit enzyme activity, and disrupt cellular processes . These interactions contribute to their antibacterial, antimalarial, and anticancer effects.
Comparison with Similar Compounds
Ethyl 3-amino-8-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Camptothecin: An anticancer agent with a quinoline-based structure, known for its ability to inhibit DNA topoisomerase I.
Mepacrine: Another antimalarial compound with a quinoline scaffold, used historically for its therapeutic properties.
These compounds highlight the versatility and importance of quinoline derivatives in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
BRLMMLPNKGGKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


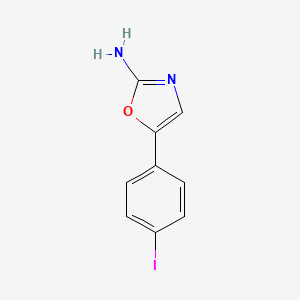
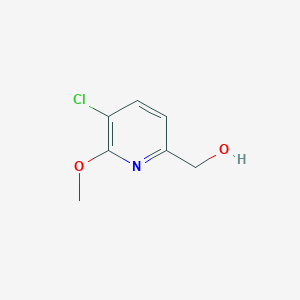
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
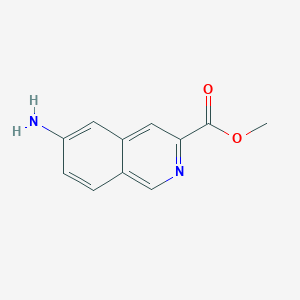
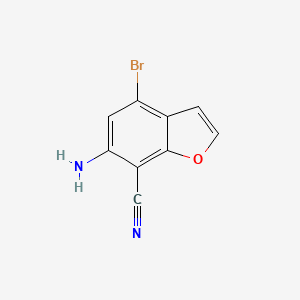
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)

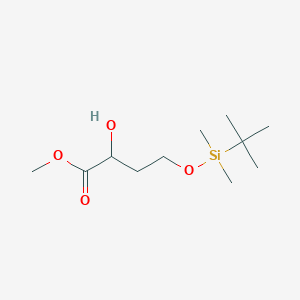
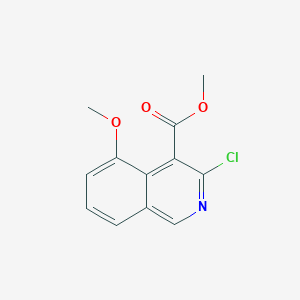
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)

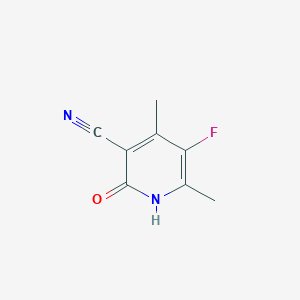
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
